molecular formula C10H12BrN5 B2977115 5-bromo-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine CAS No. 2021851-87-4

5-bromo-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine

Cat. No.: B2977115
CAS No.: 2021851-87-4
M. Wt: 282.145
InChI Key: JGIFETGXTFERHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-bromo-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring which is a six-membered ring with two nitrogen atoms, a pyrazole ring which is a five-membered ring with two nitrogen atoms, and a bromine atom attached to the pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine and pyrazole rings, the bromine atom, and the methyl groups. The presence of these functional groups would likely influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The bromine atom could potentially be replaced in a substitution reaction, and the compound could undergo various other reactions depending on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially influence its solubility .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of pyrazole derivatives, including compounds related to "5-bromo-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine", have been extensively studied. For instance, Titi et al. (2020) synthesized and characterized various pyrazole derivatives through reactions involving hydroxymethyl pyrazole derivatives. Their study included the analysis of compounds through FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single-crystal X-ray crystallography, highlighting the geometric parameters and theoretical physical and chemical properties (Titi et al., 2020).

Biological Activities

Research has also delved into the biological activities of pyrazolo[3,4-d]pyrimidine derivatives, which share structural similarities with the compound . Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidinones, evaluating their cytotoxic and 5-lipoxygenase inhibition activities. The study provided insights into the structure-activity relationship, indicating the potential therapeutic applications of these compounds (Rahmouni et al., 2016).

Antimicrobial Applications

The antimicrobial potential of pyrimidine derivatives has been another area of interest. Bakavoli et al. (2006) explored the synthesis of thiazolo[4,5-d]pyrimidine derivatives from 4-amino-5-bromo-2-substituted-aminopyrimidines, demonstrating their potential as antimicrobial agents (Bakavoli et al., 2006).

Anticancer Applications

The anticancer activity of pyrazolo[3,4-d]pyrimidine derivatives has also been a significant focus. Rahmouni et al. (2014) investigated the antibacterial activity of synthesized pyrazolopyrimidine derivatives, highlighting their significant potential against bacterial strains (Rahmouni et al., 2014).

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promising properties, it could be further studied for potential uses in various fields, such as medicine or materials science .

Properties

IUPAC Name

5-bromo-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN5/c1-15(7-9-3-4-14-16(9)2)10-12-5-8(11)6-13-10/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIFETGXTFERHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CN(C)C2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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